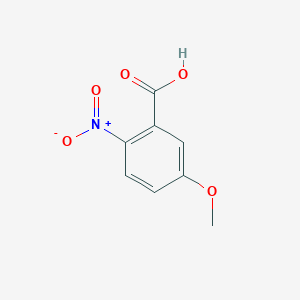

5-Methoxy-2-nitrobenzoic acid

Cat. No. B122804

M. Wt: 197.14 g/mol

InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08524907B2

Procedure details

5-Methoxy-2-nitrobenzoic acid (A) (25.0 kg, 1.0 eq.), 2-amino-5-chloropyridine (B) (16.3 kg, 1.0 eq.), and acetonitrile (87.5 kg, 3.5 parts) were charged to a 380 L GLMS reactor. The reaction mixture was adjusted to 22° C. (19-25° C.) and anhydrous pyridine (30.0 kg, 3.0 eq.) was added. The pump and lines were rinsed forward with acetonitrile (22.5 kg, 0.9 parts), and the reactor contents were adjusted to a temperature of 19-22° C. Phosphorous oxychloride (23.3 kg, 1.20 eq.) was charged to the contents of the reactor via a metering pump, while maintaining a temperature of 25° C. (22-28° C.). The metering pump and lines were rinsed forward with acetonitrile (12.5 kg, 0.5 parts), while keeping the temperature at 25° C. (22-28° C.). The reaction mixture normally turned from a slurry to a clear solution after the addition of about ⅓ of the POCl3. At the end of the addition, it became turbid. After complete addition, the reaction mixture was agitated at 25° C. (22-28° C.) for ca. 1 hr, at which time HPLC analysis confirmed reaction completion. The solution was cooled to 15° C. (12-18° C.) and drinking water (156.3 kg, 6.25 parts) was charged slowly while keeping reaction temperature of between 12 and 30° C. The reaction mixture was then adjusted to 22° C. (19-25° C.) and agitated for ca. 5 hrs until exotherm ceased. Formation of a slurry was visually confirmed and the contents of the reactor were filtered onto a pressure nutsche fitted with a filter cloth. The reactor, pump, and lines were washed forward onto the pressure nutsche with two portions of drinking water (62.5 kg, 2.5 parts each). The filtrate had a pH value of 7. The product (41.8 kg) was dried under vacuum with a maximum temperature of water bath (to heat dryer jacket) of 50° C. After ca. 12 hrs, in-process LOD analysis indicated a solvent content of 0.72%. The dry product (C) was discharged (34.4 kg) with 88.2% yield and 99.1% purity by HPLC.

Yield

88.2%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8]([OH:10])=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1.N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>O.C(#N)C>[N+:12]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([NH:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1)=[O:10])([O-:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

16.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

87.5 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

30 kg

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

23.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

156.3 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was agitated at 25° C. (22-28° C.) for ca. 1 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 22° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WASH

|

Type

|

WASH

|

|

Details

|

The pump and lines were rinsed forward with acetonitrile (22.5 kg, 0.9 parts)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were adjusted to a temperature of 19-22° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The metering pump and lines were rinsed forward with acetonitrile (12.5 kg, 0.5 parts)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(22-28° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of about ⅓ of the POCl3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the addition, it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction completion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 15° C. (12-18° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature of between 12 and 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then adjusted to 22° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(19-25° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated for ca. 5 hrs

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents of the reactor were filtered onto a pressure nutsche

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a filter cloth

|

WASH

|

Type

|

WASH

|

|

Details

|

The reactor, pump, and lines were washed forward onto the pressure nutsche with two portions of drinking water (62.5 kg, 2.5 parts each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The product (41.8 kg) was dried under vacuum with a maximum temperature of water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(to heat dryer jacket) of 50° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After ca. 12 hrs

|

|

Duration

|

12 h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |